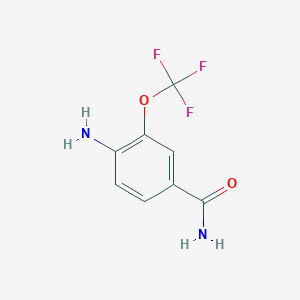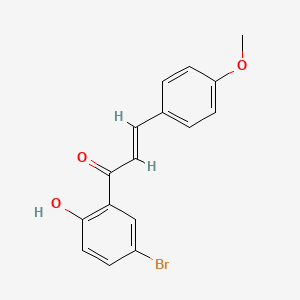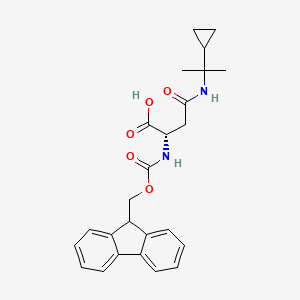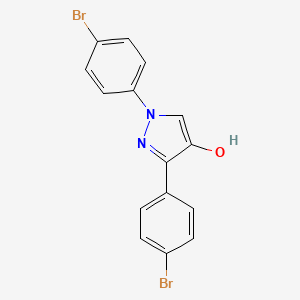
2(4-CL-3,5-DI-ME-Phenoxy)N'-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide is a complex organic compound with the molecular formula C19H19ClN6O2 and a molecular weight of 398.855 This compound is known for its unique structure, which includes a phenoxy group, a tetraazole ring, and an acetohydrazide moiety
Méthodes De Préparation
The synthesis of 2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide involves multiple steps. One common synthetic route includes the reaction of 4-chloro-3,5-dimethylphenol with an appropriate hydrazide derivative under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve the use of catalysts to enhance the reaction rate
Analyse Des Réactions Chimiques
2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mécanisme D'action
The mechanism of action of 2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide can be compared with similar compounds such as:
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar phenoxy structure but different functional groups and applications.
2((2,4-DI-CL-PHENOXY)ME)N’-(1-(3-(1H-TETRAAZOL-1-YL)PH)ETHYLIDENE)BENZOHYDRAZIDE: A compound with a similar core structure but different substituents, leading to variations in chemical properties and applications.
The uniqueness of 2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
| 478252-36-7 | |
Formule moléculaire |
C19H19ClN6O2 |
Poids moléculaire |
398.8 g/mol |
Nom IUPAC |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]acetamide |
InChI |
InChI=1S/C19H19ClN6O2/c1-12-8-17(9-13(2)19(12)20)28-10-18(27)23-22-14(3)15-4-6-16(7-5-15)26-11-21-24-25-26/h4-9,11H,10H2,1-3H3,(H,23,27)/b22-14+ |
Clé InChI |
ODOKIFXJQNSKCJ-HYARGMPZSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N/N=C(\C)/C2=CC=C(C=C2)N3C=NN=N3 |
SMILES canonique |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NN=C(C)C2=CC=C(C=C2)N3C=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'~1~,N'~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide](/img/structure/B12049488.png)

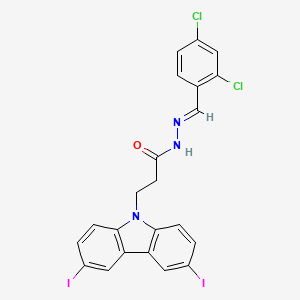
![6-Amino-4-(3-chlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12049499.png)

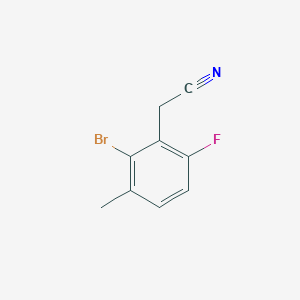
![N-(biphenyl-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12049522.png)
![Ethyl 7-methyl-3-oxo-5-phenyl-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12049526.png)
